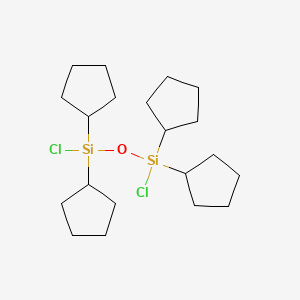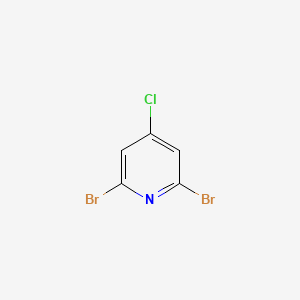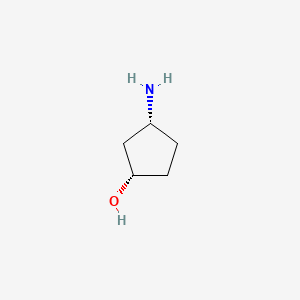
3,5-Diisobutyl-1,2,4-trithiolane
Overview
Description
Scientific Research Applications
Flavor Chemistry in Fried Chicken
3,5-Diisobutyl-1,2,4-trithiolane has been identified in the volatiles isolated from fried chicken, contributing to its unique flavor. The mechanisms of its formation in fried chicken flavor are discussed, emphasizing its significance in food chemistry and flavor science (Hartman et al., 1984).
Chemical Reactions and Oxidation Studies
The compound has been studied in various chemical reactions, including its oxidation. For instance, the oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolane, yielding different stereoisomeric oxides, has been investigated. This includes examining the structures of these oxides and dioxides, contributing to our understanding of sulfur-rich compounds' oxidation behavior (Oshida et al., 2004).
Applications in Mimicking Hydrogenase Enzymes
Research has explored the reactions of 1,2,4-trithiolane with nonacarbonyldiiron, leading to the formation of sulfurdithiolatodiiron complexes. These complexes are considered novel model complexes for the active site of [Fe-only] hydrogenase, an enzyme crucial in bioinorganic chemistry (Windhager et al., 2007).
Oxidation and Structural Analysis in Synthetic Chemistry
In synthetic chemistry, the oxidation of 1,2,4-trithiolane and its derivatives has been extensively studied. This includes the synthesis of S-oxides and dioxides of 1,2,4-trithiolane, providing insights into the structural changes upon oxidation. Such studies are significant for understanding the molecular structure and behavior of sulfur-containing compounds (Petzold et al., 2004).
Crystal and Molecular Structure Investigations
The crystal and molecular structure of various 1,2,4-trithiolane derivatives have been determined through single-crystal X-ray diffraction studies. These investigations are critical for understanding the molecular geometry and bonding characteristics of such compounds, which is valuable in materials science and crystallography (Beurskens et al., 1972).
Properties
IUPAC Name |
3,5-bis(2-methylpropyl)-1,2,4-trithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIVNVANGCLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1SC(SS1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617909 | |
| Record name | 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92900-67-9 | |
| Record name | 3,5-Bis(2-methylpropyl)-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Trithiolane, 3,5-bis(2-methylpropyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















